molecular formula C10H6F6O2 B064485 2,4-Bis(trifluoromethyl)phenylacetic acid CAS No. 177952-39-5

2,4-Bis(trifluoromethyl)phenylacetic acid

Cat. No.: B064485
CAS No.: 177952-39-5
M. Wt: 272.14 g/mol
InChI Key: BCHGLBXVODTIEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Bis(trifluoromethyl)phenylacetic acid is a useful research compound. Its molecular formula is C10H6F6O2 and its molecular weight is 272.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known to be used as a reagent in organic synthesis , suggesting that its targets could be a variety of organic compounds.

Mode of Action

It is known to be used as a reagent in organic synthesis . This suggests that it likely interacts with its targets through chemical reactions, leading to the formation of new compounds.

Biochemical Pathways

Given its use in organic synthesis , it can be inferred that it may be involved in various biochemical reactions, depending on the specific context of its use.

Pharmacokinetics

It is known that the compound has a strong acidity , which could potentially influence its absorption and distribution in the body.

Result of Action

Given its use as a reagent in organic synthesis , it can be inferred that its action results in the formation of new organic compounds.

Action Environment

The action of 2,4-Bis(trifluoromethyl)phenylacetic acid can be influenced by various environmental factors. For instance, its solubility in organic solvents like ether, benzene, and dichloromethane, but poor solubility in water , could affect its action in different environments. Additionally, its strong acidity could also influence its stability and efficacy under different pH conditions.

Biochemical Analysis

Biochemical Properties

It is known that it can dissolve in organic solvents such as ether, benzene, and dichloromethane, but is hardly soluble in water . This suggests that it may interact with hydrophobic regions of proteins and other biomolecules.

Temporal Effects in Laboratory Settings

It is known to be stable under normal conditions

Preparation Methods

The synthesis of 2,4-Bis(trifluoromethyl)phenylacetic acid typically involves fluorination reactions. One common method includes the reaction of 2,4-diaminophenylacetic acid with trifluoroethanol . The reaction conditions often require the presence of a strong acid or base to facilitate the fluorination process. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

2,4-Bis(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

2-[2,4-bis(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O2/c11-9(12,13)6-2-1-5(3-8(17)18)7(4-6)10(14,15)16/h1-2,4H,3H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHGLBXVODTIEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371180
Record name 2,4-Bis(trifluoromethyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177952-39-5
Record name 2,4-Bis(trifluoromethyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Bis(trifluoromethyl)phenylacetic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2,4-Bis(trifluoromethyl)benzonitrile (41.5 mmol, 10.51 g) was taken up in 100 mL acetic acid, 50 mL conc. H2SO4, and 20 mL water. This was heated to 120° C. for 3 h. The reaction was then diluted with 1 L ice water, and extracted with 2×300 mL ethyl acetate. The combined organics were washed with 2×200 mL water, dried with brine and Na2SO4, and evaporated under reduced pressure. The residue was taken up in a minimum of diethyl ether and crystallized by adding sufficient hexane to precipatate the product. The solid was collected to give 7.74 g of 2,4-bis(trifluoromethyl) phenyl acetic acid as white crystals, 68.5%. NMR 1H (CDCl3) δ 7.93 (s, 1H), 7.80 (d, J=7.9 Hz,1H), 7.55 (d, J=7.9 Hz, 1H), 3.94 (s, 2H).
Quantity
10.51 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
1 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Bis(trifluoromethyl)phenylacetic acid
Reactant of Route 2
Reactant of Route 2
2,4-Bis(trifluoromethyl)phenylacetic acid
Reactant of Route 3
Reactant of Route 3
2,4-Bis(trifluoromethyl)phenylacetic acid
Reactant of Route 4
Reactant of Route 4
2,4-Bis(trifluoromethyl)phenylacetic acid
Reactant of Route 5
Reactant of Route 5
2,4-Bis(trifluoromethyl)phenylacetic acid
Reactant of Route 6
Reactant of Route 6
2,4-Bis(trifluoromethyl)phenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.